molecular formula C9H7N3 B7964297 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine CAS No. 1000342-79-9

1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine

Cat. No. B7964297
CAS RN: 1000342-79-9
M. Wt: 157.17 g/mol
InChI Key: QJPFMKGKFINTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Electrophilic Reactions

    Bancroft, Ward, and Brown (1974) detailed the synthesis of 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine using the Bischler reaction, which involves α-hydroxy-ketones and 2,6-diaminopyridine. They found that this compound readily reacts with electrophilic reagents to form 3,5-substituted derivatives (Bancroft, Ward, & Brown, 1974).

  • Formation and Crystal Structure Studies

    Bahajaj et al. (1994) reported the unexpected formation and crystal structure of a compound structurally related to 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine during a reaction involving dehydration and rearrangement processes (Bahajaj, Hitchings, Moore, & Vernon, 1994).

  • Hydroxy Lactam Formation

    Hitchings and Vernon (1990) studied the formation of hydroxy lactams from pyridine-2,3-dicarboximides, which led to 7-hydroxypyrrolo[3,4-b]pyridin-5(7H)-one derivatives, showing the potential of compounds like 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine in synthesizing fused heterocyclic systems (Hitchings & Vernon, 1990).

  • Palladium-Catalyzed Synthesis

    Park et al. (1998) demonstrated a palladium-catalyzed method to synthesize 2,3-disubstituted pyrrolo[2,3-b]pyridines, which is related to the synthesis of 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine (Park, Choi, Yum, & Ha, 1998).

  • Novel Synthesis Methods

    Vilches-Herrera et al. (2013) developed a novel and efficient synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, which are structurally related to 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine, using a three-component approach (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).

  • Medicinal Chemistry Applications

    Pery, Rizvi, and Shafiq (2020) reported the in-silico development of 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine-3-carboxamide derivatives as candidate Janus kinase inhibitors for controlling rheumatoid arthritis, showcasing its potential in pharmaceutical research (Pery, Rizvi, & Shafiq, 2020).

properties

IUPAC Name

2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-3-10-8-6(1)5-7-2-4-11-9(7)12-8/h1-5H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPFMKGKFINTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC3=C(C=CN3)C=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646807
Record name 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine

CAS RN

1000342-79-9
Record name 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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